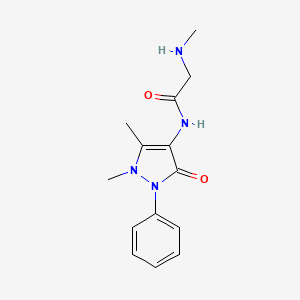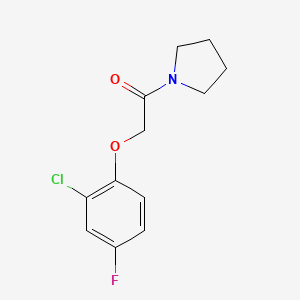![molecular formula C19H20FN3O2 B7566717 N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566717.png)
N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamide, also known as FL-Pyrrolidine, is a chemical compound that has gained significance in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrrolidine-based drug that has been designed to target specific receptors in the body, thereby producing a range of biochemical and physiological effects. In
Scientific Research Applications
N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamidene has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against a range of biological targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. This makes it a promising candidate for the development of drugs for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Mechanism of Action
The mechanism of action of N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamidene involves its binding to specific receptors in the body, which leads to the modulation of various biological processes. It has been found to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This results in increased levels of dopamine in the brain, leading to its stimulant and rewarding effects.
Biochemical and Physiological Effects:
N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamidene has been found to produce a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and improved cognitive function. It has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamidene is its high potency and selectivity for specific biological targets. This makes it a valuable tool for studying the role of these targets in various biological processes. However, one of the limitations of N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamidene is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamidene. One of the most promising areas is the development of drugs based on this compound for the treatment of various neurological and psychiatric disorders. Another area of research is the study of the structure-activity relationships of N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamidene and its derivatives, which could lead to the development of more potent and selective compounds. Finally, the study of the mechanisms underlying the biochemical and physiological effects of N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamidene could lead to a better understanding of the role of specific biological targets in various diseases and disorders.
Synthesis Methods
The synthesis of N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamidene involves several steps, including the reaction of 4-fluorobenzaldehyde with methylamine, followed by the reaction of the resulting intermediate with 4-aminophenylpyrrolidine-1-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-7-3-14(4-8-16)13-21-18(24)15-5-9-17(10-6-15)22-19(25)23-11-1-2-12-23/h3-10H,1-2,11-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHKQPLAKGFMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-3-oxo-2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanenitrile](/img/structure/B7566651.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-thiophen-2-ylethyl)propanamide](/img/structure/B7566656.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566658.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566670.png)
![5-[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one](/img/structure/B7566671.png)
![1-(3-Imidazol-1-ylpropyl)-3-[3-[(4-methoxyphenyl)methoxymethyl]phenyl]urea](/img/structure/B7566676.png)
![1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-hydroxyphenyl)sulfanylethanone](/img/structure/B7566682.png)
![2-cyclohexyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566690.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7566711.png)


![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7566755.png)
